



# Application Notes and Protocols for Sasanlimab and PF-07265028 Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

This document provides detailed application notes and protocols relevant to the clinical investigation of Sasanlimab in combination with **PF-07265028**. Sasanlimab (PF-06801591) is a humanized IgG4 monoclonal antibody that acts as a programmed cell death protein 1 (PD-1) inhibitor. **PF-07265028** is an orally bioavailable small molecule inhibitor of hematopoietic progenitor kinase 1 (HPK1). The combination of these two agents is being investigated for its potential synergistic anti-tumor activity in patients with advanced or metastatic solid tumors.

## Scientific Rationale for the Combination

The combination of a PD-1 inhibitor and an HPK1 inhibitor is based on their complementary mechanisms of action to enhance the body's immune response against cancer.

- Sasanlimab (Anti-PD-1): Tumors can evade the immune system by expressing programmed death-ligand 1 (PD-L1), which binds to the PD-1 receptor on activated T cells, leading to Tcell exhaustion and inactivation. Sasanlimab blocks this interaction, thereby restoring the Tcells' ability to recognize and attack cancer cells.[1][2][3]
- PF-07265028 (HPK1 Inhibitor): HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[4][5] Inhibition of HPK1 by PF-07265028 is expected to enhance T-cell activation, proliferation, and cytokine production, further boosting the anti-tumor immune response.[4][5]



The dual blockade of two distinct inhibitory pathways in T cells—the PD-1 pathway and the HPK1-mediated TCR signaling dampening—is hypothesized to produce a more robust and durable anti-cancer immune response than either agent alone.

## **Clinical Study Overview: NCT05233436**

A Phase 1, open-label, dose-escalation, and dose-expansion study is currently evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of **PF-07265028** as a single agent and in combination with Sasanlimab in participants with advanced or metastatic solid tumors (NCT05233436).[5][6][7]

#### Study Objectives:[5][6]

- To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of **PF-07265028** as monotherapy and in combination with Sasanlimab.
- To evaluate the safety and tolerability of the combination.
- To assess the preliminary anti-tumor activity of the combination.
- To characterize the pharmacokinetic and pharmacodynamic profiles of the combination.

#### Patient Population:[6]

The study enrolls patients with histologically or cytologically confirmed advanced or metastatic solid tumors who have progressed on standard therapies.

#### Study Design:[5][6]

The study consists of two parts:

- Part 1 (Dose Escalation): To determine the MTD and RP2D of PF-07265028 as a single agent and in combination with a fixed dose of Sasanlimab.
- Part 2 (Dose Expansion): To further evaluate the safety and efficacy of the combination at the RP2D in specific tumor cohorts.



As of the latest available information, no quantitative data on the efficacy or safety from the Sasanlimab and **PF-07265028** combination arm of the NCT05233436 study has been publicly released.

## **Data Presentation**

Currently, there is no publicly available quantitative data from the Sasanlimab and **PF-07265028** combination study. The tables below are provided as templates for the future presentation of data from this or similar studies.

Table 1: Patient Demographics and Baseline Characteristics (Template)

| Characteristic                         | Sasanlimab + PF-07265028 (N=) |
|----------------------------------------|-------------------------------|
| Age, median (range)                    |                               |
| Gender, n (%)                          |                               |
| Male                                   |                               |
| Female                                 |                               |
| ECOG Performance Status, n (%)         |                               |
| 0                                      |                               |
| 1                                      |                               |
| Tumor Type, n (%)                      |                               |
| Prior Lines of Therapy, median (range) | -                             |

Table 2: Summary of Anti-Tumor Activity (Template)



| Endpoint                                                   | Sasanlimab + PF-07265028 (N=) |
|------------------------------------------------------------|-------------------------------|
| Objective Response Rate (ORR), n (%)                       |                               |
| Complete Response (CR)                                     |                               |
| Partial Response (PR)                                      |                               |
| Disease Control Rate (DCR), n (%)                          |                               |
| Median Duration of Response (DoR), months (95% CI)         |                               |
| Median Progression-Free Survival (PFS),<br>months (95% CI) | <del>-</del>                  |
| Median Overall Survival (OS), months (95% CI)              | -                             |

Table 3: Treatment-Emergent Adverse Events (TEAEs) (Template)

| Adverse Event                  | Any Grade, n (%) | Grade ≥3, n (%) |
|--------------------------------|------------------|-----------------|
| Most Common TEAEs (>20%)       |                  |                 |
| Fatigue                        | -                |                 |
| Nausea                         | -                |                 |
| Diarrhea                       | -                |                 |
| Rash                           | -                |                 |
| Immune-Related AEs of Interest |                  |                 |
| Hypothyroidism                 | <del>-</del>     |                 |
| Pneumonitis                    | <del>-</del>     |                 |
| Colitis                        | -                |                 |
| Hepatitis                      | -                |                 |
|                                | _                |                 |



## **Experimental Protocols**

The following are generalized protocols based on the design of the NCT05233436 study. The specific details of the study protocol are proprietary to the sponsor.

#### Protocol 1: Patient Screening and Enrollment

- Inclusion Criteria Assessment:
  - Confirm diagnosis of a histologically or cytologically confirmed advanced or metastatic solid tumor.
  - Verify disease progression on or intolerance to standard therapies.
  - Ensure adequate organ function (hematological, renal, and hepatic) as per standard clinical trial criteria.
  - Obtain written informed consent.
- Exclusion Criteria Assessment:
  - Exclude patients with active autoimmune disease, ongoing systemic immunosuppression, or other contraindications to immunotherapy.
  - Screen for any other conditions that may interfere with the study drugs or assessments.
- Baseline Assessments:
  - Perform a complete physical examination, including vital signs and ECOG performance status.
  - Collect medical history and concomitant medications.
  - Obtain tumor tissue (fresh or archival biopsy) for biomarker analysis.
  - Conduct baseline tumor imaging (e.g., CT or MRI).



 Collect blood samples for baseline laboratory tests and pharmacokinetic/pharmacodynamic analysis.

#### Protocol 2: Drug Administration and Monitoring

- Sasanlimab Administration:
  - Administer Sasanlimab at the protocol-specified dose and schedule (e.g., subcutaneous injection every 4 weeks).
- PF-07265028 Administration:
  - Administer PF-07265028 orally at the assigned dose level in the dose-escalation cohort or at the RP2D in the dose-expansion cohort.
- Monitoring:
  - Monitor patients for adverse events (AEs) during and after drug administration. AEs are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
  - Perform regular clinical assessments, including physical examinations and vital signs.
  - Collect blood samples for safety labs and pharmacokinetic analysis at specified time points.

#### Protocol 3: Efficacy and Pharmacodynamic Assessments

- Tumor Response Evaluation:
  - Perform tumor imaging (e.g., CT or MRI) at baseline and at regular intervals (e.g., every 8 weeks) to assess tumor response according to Response Evaluation Criteria in Solid Tumors (RECIST).
- Pharmacodynamic (PD) Biomarker Analysis:
  - Collect peripheral blood mononuclear cells (PBMCs) and tumor biopsies at baseline and on-treatment.







- Analyze immune cell populations and activation markers in blood and tumor tissue by flow cytometry or immunohistochemistry.
- Measure cytokine levels in plasma.
- Evaluate target engagement of PF-07265028 by assessing the phosphorylation status of downstream signaling molecules in the HPK1 pathway in relevant cell populations.

## **Visualizations**





Click to download full resolution via product page

Caption: Combined mechanism of action of Sasanlimab and PF-07265028.





Click to download full resolution via product page

Caption: High-level workflow for the NCT05233436 clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A phase Ib/II dose expansion study of subcutaneous sasanlimab in patients with locally advanced or metastatic non-small-cell lung cancer and urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-07265028 As Single Agent And In Combination With Sasanlimab in Advanced or Metastatic Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
- 3. pmlive.com [pmlive.com]
- 4. PF-07265028 + Sasanlimab for Advanced Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. bcan.org [bcan.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Facebook [cancer.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Sasanlimab and PF-07265028 Combination Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613986#sasanlimab-and-pf-07265028-combination-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com